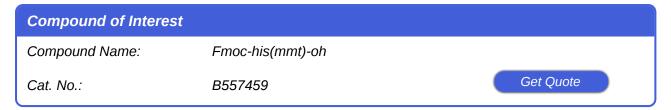


Fmoc-His(Mmt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(Mmt)-OH is a cornerstone building block in modern biochemistry, specifically in the realm of solid-phase peptide synthesis (SPPS). This derivative of L-histidine is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the highly acid-labile monomethoxytrityl (Mmt) group on the imidazole side chain. This orthogonal protection scheme is the linchpin of its utility, enabling the selective deprotection of the histidine side chain for the synthesis of complex peptides with sophisticated architectures, such as branched and cyclic peptides. This guide provides an indepth technical overview of Fmoc-His(Mmt)-OH, including its applications, detailed experimental protocols, and quantitative performance data to inform its effective use in research and drug development.

Core Applications in Peptide Synthesis

The primary application of **Fmoc-His(Mmt)-OH** lies in its ability to facilitate the synthesis of peptides with specific side-chain modifications. The differential stability of the Fmoc and Mmt protecting groups allows for a versatile and controlled approach to peptide engineering.

Orthogonal Protection Strategy: The Fmoc group is readily removed by a mild base (typically
piperidine), allowing for the stepwise elongation of the peptide chain. In contrast, the Mmt
group is stable to these basic conditions but can be selectively cleaved with very dilute acid



(e.g., 1-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups (like Boc or tBu) and the peptide-resin linkage intact. This orthogonality is fundamental to its application in complex peptide synthesis.

- Synthesis of Branched and Cyclic Peptides: The selective removal of the Mmt group on-resin
 exposes the imidazole nitrogen of the histidine side chain, which can then serve as a
 branching point for the synthesis of a second peptide chain. Alternatively, the deprotected
 side chain can be used to form a cyclic structure with another part of the peptide, enhancing
 its conformational stability and biological activity.
- Introduction of Modifications: The exposed histidine side chain can be modified with various moieties, such as alkyl groups, fluorescent labels, or other reporter groups, allowing for the creation of specialized peptide probes and diagnostics.

Quantitative Performance Data

The choice of protecting group for histidine is critical to the success of peptide synthesis, directly impacting the purity and yield of the final product. Histidine is notoriously prone to racemization during the coupling step. The following table provides a comparative summary of the performance of **Fmoc-His(Mmt)-OH** against other commonly used protected histidine derivatives in the synthesis of a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe).[1]

Histidine Derivative	Crude Purity (%)[1]	Overall Yield (%)[1]	Racemization (%)
Fmoc-His(Mmt)-OH	~85	~70	Low
Fmoc-His(Trt)-OH	~80	~65	Moderate to High
Fmoc-His(Boc)-OH	~90	~75	Very Low

Note: These values are representative and can vary depending on the peptide sequence, coupling conditions, and synthesis platform.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) Workflow



The incorporation of **Fmoc-His(Mmt)-OH** into a peptide sequence follows the standard Fmoc-SPPS protocol.

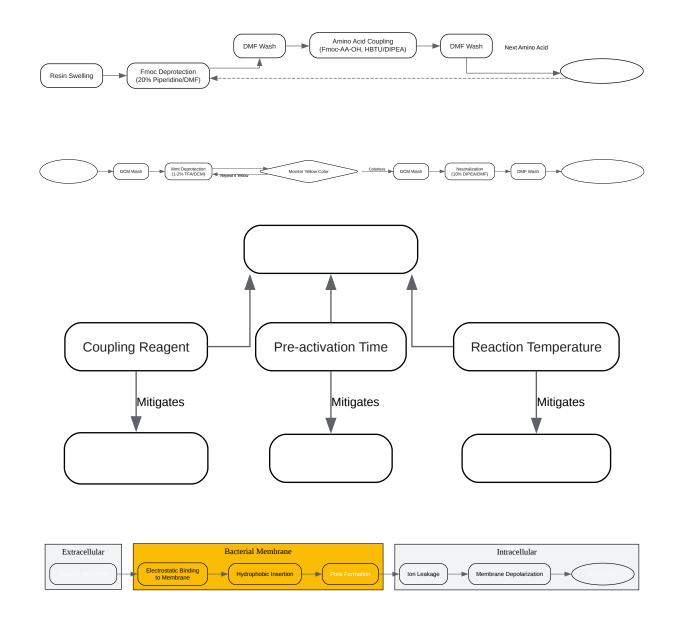
Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-amino acids (including Fmoc-His(Mmt)-OH)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection
- DMF and Dichloromethane (DCM) for washing

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (including Fmoc-His(Mmt)-OH) with a coupling reagent and a base in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.





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